molecular formula C27H38BrN3O6 B14138593 Cyclo(L-alanyl-(2S,4E,6R,8S)-8-hydroxy-2,4,6-trimethyl-4-nonenoylglycyl-3-bromo-N-methyl-D-tyrosyl) CAS No. 126596-04-1

Cyclo(L-alanyl-(2S,4E,6R,8S)-8-hydroxy-2,4,6-trimethyl-4-nonenoylglycyl-3-bromo-N-methyl-D-tyrosyl)

Cat. No.: B14138593
CAS No.: 126596-04-1
M. Wt: 580.5 g/mol
InChI Key: DWSDWLNUNCDIKV-RQDCIKCESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclo(L-alanyl-(2S,4E,6R,8S)-8-hydroxy-2,4,6-trimethyl-4-nonenoylglycyl-3-bromo-N-methyl-D-tyrosyl) is a complex cyclic peptide with a unique structure that includes multiple chiral centers and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclo(L-alanyl-(2S,4E,6R,8S)-8-hydroxy-2,4,6-trimethyl-4-nonenoylglycyl-3-bromo-N-methyl-D-tyrosyl) involves multiple steps, including the protection and deprotection of functional groups, coupling reactions, and cyclization. The process typically starts with the preparation of individual amino acid derivatives, followed by their sequential coupling using reagents such as carbodiimides or phosphonium salts. The final cyclization step is often achieved through macrolactamization under dilute conditions to avoid intermolecular reactions.

Industrial Production Methods

Industrial production of this compound may involve solid-phase peptide synthesis (SPPS) techniques, which allow for the efficient assembly of the peptide chain on a solid support. This method offers advantages such as ease of purification and automation, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Cyclo(L-alanyl-(2S,4E,6R,8S)-8-hydroxy-2,4,6-trimethyl-4-nonenoylglycyl-3-bromo-N-methyl-D-tyrosyl) can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC or DMP.

    Reduction: The carbonyl groups can be reduced to hydroxyl groups using reducing agents such as NaBH4 or LiAlH4.

    Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC (Pyridinium chlorochromate), DMP (Dess-Martin periodinane)

    Reduction: NaBH4 (Sodium borohydride), LiAlH4 (Lithium aluminium hydride)

    Substitution: Nucleophiles like amines, thiols, or alkoxides

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of a carbonyl group would yield an alcohol.

Scientific Research Applications

Cyclo(L-alanyl-(2S,4E,6R,8S)-8-hydroxy-2,4,6-trimethyl-4-nonenoylglycyl-3-bromo-N-methyl-D-tyrosyl) has several scientific research applications:

    Chemistry: Used as a model compound for studying peptide synthesis and cyclization reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structure and bioactivity.

    Industry: Utilized in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of Cyclo(L-alanyl-(2S,4E,6R,8S)-8-hydroxy-2,4,6-trimethyl-4-nonenoylglycyl-3-bromo-N-methyl-D-tyrosyl) involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes, receptors, or other biomolecules, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • Cyclo(L-alanyl-(2S,4E,6R,8S)-8-hydroxy-2,4,6-trimethyl-4-nonenoylglycyl-3-bromo-N-methyl-D-tyrosyl) analogs with different substituents or modifications.
  • Other cyclic peptides with similar structural motifs.

Uniqueness

The uniqueness of Cyclo(L-alanyl-(2S,4E,6R,8S)-8-hydroxy-2,4,6-trimethyl-4-nonenoylglycyl-3-bromo-N-methyl-D-tyrosyl) lies in its specific combination of functional groups and chiral centers, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

126596-04-1

Molecular Formula

C27H38BrN3O6

Molecular Weight

580.5 g/mol

IUPAC Name

N-[(E,2S,5R,7S,11R,13S)-2-amino-4-(3-bromo-4-hydroxyphenyl)-5-formyl-13-hydroxy-7,9,11-trimethyl-3,6-dioxotetradec-9-en-5-yl]-2-imino-N-methylacetamide

InChI

InChI=1S/C27H38BrN3O6/c1-15(9-16(2)11-18(4)33)10-17(3)26(37)27(14-32,31(6)23(35)13-29)24(25(36)19(5)30)20-7-8-22(34)21(28)12-20/h7-9,12-14,16-19,24,29,33-34H,10-11,30H2,1-6H3/b15-9+,29-13?/t16-,17-,18-,19-,24?,27-/m0/s1

InChI Key

DWSDWLNUNCDIKV-RQDCIKCESA-N

Isomeric SMILES

C[C@H](C[C@H](C)O)/C=C(\C)/C[C@H](C)C(=O)[C@](C=O)(C(C1=CC(=C(C=C1)O)Br)C(=O)[C@H](C)N)N(C)C(=O)C=N

Canonical SMILES

CC(CC(C)O)C=C(C)CC(C)C(=O)C(C=O)(C(C1=CC(=C(C=C1)O)Br)C(=O)C(C)N)N(C)C(=O)C=N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.